Ethenyl (cyclohexylmethyl)carbamate: Reactivity Profiles and Stability Dynamics
An In-Depth Technical Guide for Researchers and Drug Development Professionals As a Senior Application Scientist specializing in monomer formulation and degradation kinetics, I frequently encounter the limitations of tra...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist specializing in monomer formulation and degradation kinetics, I frequently encounter the limitations of traditional (meth)acrylates—namely, their high cytotoxicity, irritancy, and poor shelf-life. Ethenyl (cyclohexylmethyl)carbamate (ECM-C) represents a highly effective structural alternative. By hybridizing a hydrophobic cyclohexylmethyl moiety with a reactive vinyl carbamate core, ECM-C defies the traditional reactivity-stability trade-off, offering a robust platform for biomedical polymers, drug-conjugate linkers, and radiation-curable coatings.
This whitepaper dissects the structural dynamics, mechanistic reactivity, and experimental handling of ECM-C, providing a self-validating framework for its application in advanced chemical synthesis.
Structural Dynamics & Physicochemical Profiling
Ethenyl (cyclohexylmethyl)carbamate (1)[1] is an N-monosubstituted vinyl carbamate. The molecule's behavior is dictated by the unique electronic distribution of the carbamate linkage.
Unlike standard esters, carbamates benefit from an extended amide resonance. The delocalization of the nitrogen's nonbonded electrons into the carboxyl moiety imposes a high degree of conformational restriction. Crucially,2[2], owing to the steric and electronic perturbations introduced by the additional oxygen atom. This resonance stabilization significantly dampens the electrophilicity of the carbonyl carbon, rendering ECM-C highly stable under neutral conditions while preserving the reactivity of the terminal vinyl ether-like group for controlled polymerization.
Vinyl carbamates like ECM-C exhibit a3[3]. Because the vinyl group is not conjugated with a carbonyl (as in acrylates), it is less prone to spontaneous radical homopolymerization.
The Causality of Thiol Addition: To overcome the inherently lower reactivity of monomers containing abstractable hydrogens, 3[3]. The thiol-ene "click" reaction is highly efficient, insensitive to oxygen inhibition, and yields a uniform, densely cross-linked thioether network.
Alkaline Hydrolysis via E1cB Mechanism
While carbamates are generally highly stable, their degradation pathways are structurally dependent. Because ECM-C is a primary/secondary carbamate (possessing an N-H bond), it does not undergo standard BAC2 ester hydrolysis. Instead,4[4].
The base deprotonates the nitrogen, forming a resonance-stabilized anion. This is followed by the rate-limiting expulsion of the vinyloxide leaving group, generating an isocyanate intermediate that rapidly hydrolyzes into cyclohexylmethylamine and CO₂.
Fig 1: E1cB alkaline hydrolysis pathway of N-monosubstituted vinyl carbamates.
Stability Studies & Chemical Incompatibilities
The lack of conjugation in the vinyl group grants ECM-C 3[3]. However, specific environmental controls must be maintained.
Critical Incompatibilities:
Acids/Bases:5[5], which trigger rapid hydrolytic degradation.
This protocol utilizes real-time FTIR spectroscopy to validate conversion, eliminating the need for destructive sampling.
Formulation: Combine ECM-C with a multifunctional thiol (e.g., Pentaerythritol tetrakis(3-mercaptopropionate) - PETMP) in a strict 1:1 stoichiometric ratio of vinyl to thiol functional groups.
Initiator Addition: Add 1 wt% Irgacure 2959. Causality: Irgacure 2959 is chosen for its high quantum yield at 365 nm, which efficiently cleaves to form radicals without requiring deep-UV light that could degrade the carbamate backbone.
Degassing: Sonicate the mixture under vacuum for 5 minutes to remove dissolved oxygen (though thiol-ene is less sensitive to O₂, removing micro-bubbles ensures optical clarity).
Irradiation & Validation: Cast the resin between NaCl plates and irradiate at 365 nm (10 mW/cm²). Simultaneously monitor the FTIR spectrum.
Data Confirmation: The reaction is self-validated by tracking the disappearance of the characteristic vinyl C=C stretching peak at ~1630 cm⁻¹ and the thiol S-H stretch at ~2570 cm⁻¹.
Fig 2: Self-validating thiol-ene photopolymerization workflow for ECM-C.
Protocol 2: Accelerated E1cB Hydrolysis Kinetics
Preparation: Dissolve ECM-C (10 mM) in a 50:50 mixture of THF and 0.1 M NaOH (aq) to ensure monomer solubility while providing an excess of hydroxide ions.
Incubation: Maintain the solution in a thermostatic bath at 40°C.
Sampling & Quenching: Extract 100 µL aliquots at 10-minute intervals. Immediately quench the reaction by diluting into 900 µL of 0.1 M HCl to neutralize the base and halt the E1cB elimination.
HPLC Analysis: Analyze via HPLC-UV (210 nm). Plot the natural log of the remaining ECM-C concentration versus time. A linear fit validates pseudo-first-order kinetics, confirming the rate-limiting unimolecular elimination step characteristic of E1cB.
Conclusion
Ethenyl (cyclohexylmethyl)carbamate is a highly versatile monomer that successfully circumvents the toxicological and stability pitfalls of traditional acrylates. By understanding its unique E1cB degradation pathway and leveraging thiol-ene click chemistry for polymerization, formulation scientists can achieve precise control over both the manufacturing and lifecycle of advanced polymeric materials.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Content Focus: Physicochemical profiling, solvent selection, and thermodynamic solubility validation
Executive Summary
Ethenyl (cyclohexylmethyl)carbamate (CAS 57933-90-1), also known as vinyl (cyclohexylmethyl)carbamate, is a specialized chemical reagent frequently utilized in organic synthesis, polymer chemistry, and early-stage drug discovery[1]. Structurally, it is characterized by a highly lipophilic cyclohexylmethyl tail, a reactive ethenyl (vinyl) headgroup, and a polar, hydrogen-bonding carbamate core.
Understanding its solubility profile in organic solvents is critical for optimizing reaction conditions, designing chromatographic purification methods, and formulating stock solutions for biological screening. This whitepaper synthesizes the structural causality behind its solvation thermodynamics and provides a self-validating, field-proven protocol for empirical solubility determination.
The dissolution of Ethenyl (cyclohexylmethyl)carbamate is governed by the interplay of its distinct structural motifs. Traditional Hildebrand solubility parameters often fail to predict the behavior of molecules with mixed polar/non-polar regions. Instead, Hansen Solubility Parameters (HSP) provide a three-dimensional vector approach—Dispersion (
δD
), Polarity (
δP
), and Hydrogen Bonding (
δH
)—to explain solvation causality[2].
The Cyclohexylmethyl Moiety (
δD
dominance): This bulky, saturated ring system imparts a high dispersion force requirement. It drives the molecule's affinity for non-polar and moderately polar aliphatic/aromatic solvents.
The Carbamate Core (
δP
and
δH
influence): The
−NH−COO−
linkage restricts molecular rotation and introduces a significant dipole moment. The secondary amine acts as a hydrogen-bond donor, while the carbonyl oxygen acts as a hydrogen-bond acceptor. Solvents that can participate in dipole-dipole interactions or hydrogen bonding (e.g., Ethyl Acetate, Tetrahydrofuran) will exhibit superior solvation kinetics.
The Ethenyl Group: While primarily a site for downstream reactivity (e.g., polymerization or cross-coupling), the vinyl group adds slight polarizability compared to a saturated alkyl chain, subtly enhancing solubility in halogenated solvents like Dichloromethane (DCM).
Organic Solvent Solubility Matrix
Based on structural profiling and empirical chemical principles, the quantitative solubility data for Ethenyl (cyclohexylmethyl)carbamate is summarized below. Values represent thermodynamic equilibrium estimates at standard ambient temperature (25°C).
Solvent Class
Specific Solvent
Estimated Solubility (mg/mL)
Solvation Mechanism / Causality
Polar Aprotic
Dichloromethane (DCM)
> 100 (Highly Soluble)
Excellent
δD
match; polarizability stabilizes the carbamate core without disrupting H-bonds.
Polar Aprotic
Tetrahydrofuran (THF)
> 100 (Highly Soluble)
THF acts as a strong H-bond acceptor for the carbamate
−NH
group.
Polar Aprotic
Ethyl Acetate (EtOAc)
50 - 100 (Soluble)
Structural mimicry to the ester/carbamate linkage ensures high affinity.
Polar Protic
Methanol (MeOH)
10 - 50 (Moderately Soluble)
Strong H-bonding, but the highly polar nature of MeOH clashes with the lipophilic cyclohexyl ring.
Non-Polar
Hexane / Heptane
< 10 (Slightly Soluble)
Solvates the cyclohexyl ring, but fails to overcome the cohesive energy of the polar carbamate core.
Aqueous
Water / PBS (pH 7.4)
< 0.1 (Practically Insoluble)
High lipophilicity (LogP) prevents aqueous hydration.
Thermodynamic Solubility Determination: The Shake-Flask Methodology
To empirically validate the solubility of Ethenyl (cyclohexylmethyl)carbamate in any given organic solvent, the "Shake-Flask" method remains the gold standard[3]. Unlike kinetic solubility (which measures the point of precipitation upon solvent addition), thermodynamic solubility measures the true equilibrium between the solid lattice and the solvated state[4].
Experimental Workflow Diagram
Thermodynamic solubility determination workflow for organic solvents via HPLC-UV.
Step-by-Step Protocol
Step 1: Preparation of the Suspension
Accurately weigh an excess amount of Ethenyl (cyclohexylmethyl)carbamate (e.g., 150 mg) into a 4 mL borosilicate glass vial.
Add 1.0 mL of the target organic solvent.
Expert Insight: Ensure the vial is hermetically sealed with a PTFE-lined crimp cap. Organic solvents (especially DCM or THF) are highly volatile. Any evaporation during the incubation period will artificially inflate the calculated solubility concentration.
Step 2: Isothermal Equilibration
Place the sealed vials in an orbital shaker incubator set to 25.0 ± 0.5 °C.
Agitate at 300-400 RPM for 24 to 48 hours.
Expert Insight: 24 hours is the minimum required to overcome the activation energy of the crystal lattice and reach true thermodynamic equilibrium[4][5].
Step 3: Phase Separation
Remove the vials and visually inspect for the presence of un-dissolved solid. (If no solid is present, the solution is not saturated; repeat Step 1 with more solute).
Centrifuge the vials at 10,000 x g for 10 minutes to pellet the excess solid.
Carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter.
Expert Insight:Always use PTFE (Polytetrafluoroethylene) filters for this compound. The lipophilic cyclohexylmethyl tail will non-specifically bind to Nylon or Cellulose Acetate filters, leading to false-low concentration readings.
Step 4: Sample Preparation for Analysis
If the test solvent is immiscible with the HPLC mobile phase (e.g., Hexane), accurately pipette a known volume of the filtered saturated solution into a new vial, evaporate it to dryness under a gentle stream of nitrogen, and reconstitute it in an HPLC-compatible solvent (e.g., Acetonitrile).
Step 5: HPLC-UV Quantification
Inject the sample into an HPLC system equipped with a C18 reverse-phase column and a UV detector (monitoring at the
λmax
of the carbamate/ethenyl chromophore, typically around 210-220 nm).
Quantify the concentration against a pre-established calibration curve of Ethenyl (cyclohexylmethyl)carbamate standard solutions[4].
Application-Specific Solvent Recommendations
Based on the physicochemical profile, solvent selection should be tailored to the downstream application:
Chemical Synthesis & Cross-Coupling:THF or DCM are the premier choices. They provide maximum solubility (>100 mg/mL) and are aprotic, ensuring they do not interfere with sensitive organometallic catalysts or reactive intermediates targeting the ethenyl group.
Chromatographic Purification (Flash/Silica): A gradient of Hexane and Ethyl Acetate is highly recommended. The compound's moderate polarity allows it to be retained on normal-phase silica in 100% Hexane, and subsequently eluted cleanly as the Ethyl Acetate concentration is increased (typically eluting around 15-25% EtOAc).
In Vitro Biological Assays: For generating stock solutions for biological testing, DMSO (Dimethyl Sulfoxide) is mandatory. While the compound is highly lipophilic, DMSO's exceptional
δP
and
δH
parameters will dissolve the carbamate core efficiently, allowing for subsequent serial dilution into aqueous assay buffers (keeping final DMSO concentration <1% to prevent solvent toxicity)[4].
References
American Chemical Society (ACS). "Hansen Solubility Parameters: A Tool for Solvent Selection." ACS Publications. Available at:[Link]
Bio-Protocol. "Determination of Thermodynamic Solubility." Bio-Protocol Database. Available at:[Link]
Ethenyl (Cyclohexylmethyl)carbamate: A Technical Guide to a Novel Amine Protecting Group for Organic Synthesis
Introduction: The Quest for Orthogonal Protection in Complex Synthesis In the intricate landscape of multi-step organic synthesis, particularly within drug development and natural product synthesis, the judicious selecti...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Quest for Orthogonal Protection in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within drug development and natural product synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions.[1] The ideal protecting group should be easily introduced, stable under a variety of reaction conditions, and selectively removable under mild conditions that do not affect other functional groups within the molecule.[1][2] This principle of "orthogonality" is a cornerstone of modern synthetic strategy.[1]
Carbamates are a well-established and versatile class of protecting groups for amines, offering a balance of stability and tunable lability.[3][4] While classic carbamates like Boc, Cbz, and Fmoc are mainstays in the synthetic chemist's toolbox, the continuous pursuit of novel reactivity and enhanced orthogonality drives the exploration of new carbamate-based protecting groups.[5][6]
This technical guide introduces Ethenyl (cyclohexylmethyl)carbamate , a novel protecting group that combines the unique electronic properties of a vinyl carbamate with the steric influence of a cyclohexylmethyl moiety. As this is an emerging area of study, this document serves as a comprehensive theoretical and practical guide for researchers and drug development professionals. The protocols and data presented herein are based on established principles of carbamate and vinyl group chemistry and are intended to provide a robust starting point for experimental validation and application.
I. Synthesis of the Protecting Group: Ethenyl (cyclohexylmethyl)carbamate
The synthesis of Ethenyl (cyclohexylmethyl)carbamate can be envisioned through the reaction of cyclohexylmethanol with vinyl isocyanate. Vinyl isocyanate is a reactive intermediate that can be generated in situ via a Curtius rearrangement of acryloyl azide.[3][7]
Reaction Scheme:
Caption: Proposed synthesis of Ethenyl (cyclohexylmethyl)carbamate.
Experimental Protocol: Synthesis of Ethenyl (cyclohexylmethyl)carbamate
Materials:
Acryloyl chloride
Sodium azide
Cyclohexylmethanol
Toluene
Triethylamine (Et3N)
Phenothiazine (polymerization inhibitor)
Heptane
Standard laboratory glassware and purification apparatus
Procedure:
Preparation of Acryloyl Azide Solution: In a well-ventilated fume hood, a biphasic mixture of sodium azide in water and toluene is cooled in an ice-water bath. Acryloyl chloride is added dropwise while maintaining the temperature between 0-5 °C. After the addition is complete, the mixture is stirred for an additional 45 minutes. The organic phase containing the acryloyl azide is then carefully separated.
In Situ Generation of Vinyl Isocyanate and Trapping: A flask is charged with toluene and a small amount of phenothiazine and heated to 105-110 °C. A separate receiving flask is charged with cyclohexylmethanol, a catalytic amount of triethylamine, and phenothiazine, and cooled in an ice bath. The previously prepared acryloyl azide solution is slowly added to the hot toluene, where it undergoes Curtius rearrangement to form vinyl isocyanate. The volatile vinyl isocyanate co-distills with toluene and is collected in the cooled receiving flask containing cyclohexylmethanol, where it reacts to form the desired carbamate.[3]
Work-up and Purification: After the reaction is complete (monitored by TLC or HPLC), the reaction mixture is concentrated under reduced pressure. The residue is then triturated with heptane to induce crystallization. The solid product, Ethenyl (cyclohexylmethyl)carbamate, is collected by filtration, washed with cold heptane, and dried under vacuum.[3]
II. Protection of Amines
The introduction of the Ethenyl (cyclohexylmethyl)carbamate protecting group onto a primary or secondary amine can be achieved under standard conditions for carbamate formation. The amine acts as a nucleophile, attacking the carbonyl carbon of the protecting group precursor. For this novel group, the protection would likely proceed via the corresponding chloroformate or an activated carbonate derivative. A more direct, albeit less common, method could involve a palladium-catalyzed vinyl transfer from a vinyl ether to the amine, followed by carbonylation.[2][8]
Ethenyl (Cyclohexylmethyl)carbamate: Discovery, Mechanistic Profiling, and Synthetic Utility
Executive Summary Ethenyl (cyclohexylmethyl)carbamate (CAS 57933-90-1), commonly referred to as ECC, is a highly specialized bifunctional chemical reagent bridging the gap between synthetic methodology and chemical biolo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethenyl (cyclohexylmethyl)carbamate (CAS 57933-90-1), commonly referred to as ECC, is a highly specialized bifunctional chemical reagent bridging the gap between synthetic methodology and chemical biology[1][2]. Structurally, it merges a lipophilic cyclohexylmethylamine pharmacophore with a reactive ethenyl (vinyl) carbamate moiety. While traditional alkyl carbamates (e.g., Boc, Cbz) are celebrated for their inertness and utility as passive protecting groups, the incorporation of a vinyl ester fundamentally alters the electronic landscape of the molecule. This modification transforms the carbamate into an active participant in transition-metal-catalyzed cross-coupling reactions[3] and a potent, mechanism-based electrophilic warhead for targeted enzyme inhibition[4][5].
As a Senior Application Scientist, this whitepaper synthesizes the historical context, mechanistic causality, and validated experimental workflows surrounding ECC, providing a self-validating guide for drug development professionals and synthetic chemists.
Historical Context & Discovery
The evolution of vinyl carbamates traces back to the 1980s, initially driven by the polymer industry's search for less toxic alternatives to acrylates. Early studies focused on the radical polymerization of vinyl carbamates to yield functionalized poly(vinyl carbamates), which exhibited low cytotoxicity while maintaining excellent photoreactivity[6].
The paradigm shifted when synthetic chemists recognized the unique orthogonal reactivity of the vinyl carbamate (Voc) group. It was developed as a specialized amine-protecting group capable of specific, mild cleavage (e.g., via specific fluoride ion-induced fragmentation or acidic conditions) without disturbing other sensitive functional groups.
In medicinal chemistry, the vinyl carbamate motif was later discovered to be a highly effective suicide inhibitor for various serine hydrolases and deubiquitinating enzymes (such as USP1 and TET enzymes)[4][5]. The discovery hinged on the concept of pseudo-substrates: enzymes mistake the vinyl carbamate for a natural peptide or ester. Upon nucleophilic attack, the vinyl group acts as an exceptional leaving group—expelled as an enolate that rapidly tautomerizes into unreactive acetaldehyde—resulting in the irreversible covalent carbamylation of the enzyme's active site[4].
Chemical Biology & Mechanistic Profiling
The utility of ECC is governed by the dual nature of its vinyloxy group, which can act either as a leaving group in biological systems or as a site for oxidative addition in organometallic chemistry.
Enzyme Inhibition (Electrophilic Trapping)
The vinyl group enhances the electrophilicity of the carbamate carbonyl. When targeted by a nucleophilic serine or cysteine residue in an enzyme's active site, the tetrahedral intermediate collapses. The irreversible covalent modification (carbamylation) has been leveraged in designing state-of-the-art inhibitors for ubiquitin-specific proteases and arginases[4][5].
Organometallic Cross-Coupling
Historically, unactivated alkenyl carboxylates and carbamates were considered inert in Suzuki-Miyaura couplings. However, seminal research demonstrated that nickel catalysis can facilitate oxidative addition into the strong C–O bond of vinyl carbamates[3]. Palladium catalysts typically fail in this regard. Nickel, being more electropositive and possessing a smaller atomic radius, readily inserts into the C-O bond when paired with strongly
σ
-donating, bulky ligands like tricyclohexylphosphine (
PCy3
)[3]. This allows ECC to serve as a versatile alkenylating agent.
Carbolithiation
N-alkenyl carbamates also undergo diastereospecific carbolithiation with primary, secondary, and tertiary alkyllithium reagents. This umpolung nucleophilic
β
-alkylation provides a one-pot route to highly substituted, complex amines[7].
Quantitative Data & Reaction Metrics
The following table summarizes the physicochemical properties of ECC and its validated reaction metrics in Nickel-catalyzed cross-coupling workflows.
Demonstrates the high synthetic utility of unactivated carbamates.
Experimental Protocols
The following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality to ensure reproducibility.
Protocol 1: Synthesis of Ethenyl (Cyclohexylmethyl)carbamate
Causality: Vinyl chloroformate is highly reactive and prone to thermal degradation. The reaction must be strictly maintained at 0 °C to prevent the exothermic decomposition of the chloroformate. Triethylamine (
Et3N
) is utilized as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the starting cyclohexylmethanamine, which would otherwise stall the nucleophilic acyl substitution[8].
Preparation: Dissolve cyclohexylmethanamine (1.0 equiv, 10 mmol) and
Et3N
(1.5 equiv, 15 mmol) in 50 mL of anhydrous dichloromethane (DCM) under a continuous argon atmosphere.
Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.
Electrophile Addition: Add vinyl chloroformate (1.1 equiv, 11 mmol) dropwise via a syringe pump over 30 minutes. Critical Step: Dropwise addition controls the local concentration of the highly reactive electrophile, minimizing bis-acylation or runaway polymerization side reactions.
Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor the disappearance of the amine via TLC (Ninhydrin stain).
Workup: Quench the reaction with 30 mL of saturated aqueous
NaHCO3
. Extract the aqueous layer with DCM (
3×20
mL). Combine the organic layers, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield ECC as a clear oil.
Causality: Aryl boroxines are preferred over standard boronic acids due to their higher stability, lack of oligomeric mixtures, and precise stoichiometry in low-water conditions. Trace water is intentionally added to hydrolyze the boroxine into the active boronic acid monomer in situ, facilitating transmetalation to the Nickel center[3].
Glovebox Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with ECC (0.25 mmol), aryl boroxine (0.30 mmol),
Ni(PCy3)2Cl2
(5.0 mol%),
PCy3
(10.0 mol%), and
K2CO3
(0.50 mmol)[3].
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) followed by a precisely controlled amount of
H2O
(0.25 mmol).
Reaction: Seal the Schlenk tube, remove it from the glovebox, and heat the mixture at 110 °C in an oil bath for 16 hours[3].
Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the crude mixture through a short pad of Celite to remove the nickel catalyst and inorganic salts.
Purification: Concentrate the filtrate in vacuo and purify the resulting polysubstituted olefin via column chromatography.
Mechanistic Visualizations
Synthesis and Ni-catalyzed cross-coupling of Ethenyl (cyclohexylmethyl)carbamate.
Mechanism of serine hydrolase inactivation by vinyl carbamate warheads.
Application Note: Bioorthogonal "Click and Release" Decaging using Ethenyl (cyclohexylmethyl)carbamate
Executive Summary & Rationale In the rapidly evolving field of bioorthogonal chemistry, the paradigm has shifted from simple bioconjugation ("click" chemistry) to triggered payload delivery ("click and release"). The inv...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
In the rapidly evolving field of bioorthogonal chemistry, the paradigm has shifted from simple bioconjugation ("click" chemistry) to triggered payload delivery ("click and release"). The inverse electron-demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and dienophiles is the premier method for this application due to its biocompatibility and tunable kinetics[1].
While highly strained dienophiles like trans-cyclooctene (TCO) are ideal for rapid ligation, vinyl carbamates (Voc) have emerged as the superior caging group for payload release. Unlike allyl carbamates—which suffer from sluggish release kinetics due to a required double-bond isomerization step—vinyl carbamates eliminate directly and efficiently after the initial cycloaddition[2].
This application note provides a comprehensive guide to utilizing Ethenyl (cyclohexylmethyl)carbamate (CAS 57933-90-1) [3]. As a stable, bench-ready aliphatic carbamate, it serves as an ideal model compound for researchers looking to calibrate tetrazine triggers, optimize release kinetics, and validate LC-MS workflows before transitioning to complex prodrugs or antibody-drug conjugates (ADCs).
Mechanistic Pathway: The Causality of Release
To successfully optimize a click-and-release system, one must understand the sequential logic of the degradation pathway. The reaction is not a single step, but a cascade driven by thermodynamic sinks[4].
IEDDA Cycloaddition : The electron-poor tetrazine reacts with the electron-rich vinyl group of the carbamate to form a highly strained bicyclic intermediate.
Retro-Diels-Alder (RDA) : The intermediate rapidly extrudes nitrogen gas (
N2
), driving the reaction forward irreversibly to form a 4,5-dihydropyridazine.
Elimination : The dihydropyridazine undergoes an elimination reaction, shedding the carbamic acid and aromatizing into a stable pyridazine byproduct.
Decarboxylation : The unstable carbamic acid spontaneously loses carbon dioxide (
CO2
), releasing the free amine cargo (cyclohexylmethanamine).
Mechanistic workflow of the IEDDA click-and-release reaction for vinyl carbamates.
Comparative Kinetic Data
When designing hydrogels[5] or drug delivery systems, selecting the correct dienophile is critical. The table below contextualizes the performance of vinyl carbamates against other common bioorthogonal handles.
Dienophile Class
Representative Motif
Primary Application
IEDDA Rate (
k2
,
M−1s−1
)
Payload Release Efficiency
Vinyl Carbamate
Ethenyl (cyclohexylmethyl)carbamate
Click & Release
∼10−2
to
10−1
High (>80%)
Allyl Carbamate
Allyl cyclohexylcarbamate
Click & Release
∼10−3
Low-Moderate (<40%)
Vinyl Ether
Ethyl vinyl ether
Click & Release
∼10−2
High (>80%)
Trans-cyclooctene
TCO-amine
Ligation Only
>104
N/A (Forms Stable Adduct)
Experimental Protocol: In Vitro Tetrazine-Triggered Release Assay
This self-validating protocol is designed to quantify the decaging kinetics of Ethenyl (cyclohexylmethyl)carbamate.
Materials Required
Substrate : Ethenyl (cyclohexylmethyl)carbamate (10 mM stock in anhydrous DMSO).
Trigger : 3-Methyl-6-(2-pyridyl)-1,2,4,5-tetrazine (10 mM stock in anhydrous DMSO).
Buffer : 1X PBS (pH 7.4).
Quench Solution : Cold Acetonitrile (
4∘C
) containing 1 µM of an internal standard (e.g., benzylamine).
Step-by-Step Methodology
Step 1: Preparation of the Reaction Matrix
In a 1.5 mL amber LC-MS vial, combine 800 µL of PBS (pH 7.4) and 100 µL of the Ethenyl (cyclohexylmethyl)carbamate stock.
Causality: Amber vials are strictly required. Tetrazines are highly conjugated and susceptible to photochemical degradation under standard laboratory lighting. Protecting the reaction from light ensures that the disappearance of the tetrazine is solely due to the IEDDA reaction, preventing false-positive kinetic rates.
Step 2: Initiation of IEDDA
Add 100 µL of the tetrazine stock to the vial to initiate the reaction. The final concentrations will be 1 mM carbamate, 1 mM tetrazine, in a 20% DMSO/PBS co-solvent system.
Causality: Ethenyl (cyclohexylmethyl)carbamate is highly lipophilic. A 20% DMSO fraction ensures the aliphatic carbamate remains fully solvated, preventing micellization which would artificially depress the observed bimolecular rate constant (
k2
).
Step 3: Incubation
Incubate the mixture at
37∘C
in a thermoshaker at 300 rpm.
Causality: Conducting the assay at
37∘C
rather than room temperature accurately mimics physiological conditions, providing kinetic data that translates reliably to in vivo models[1].
Step 4: Quenching & Sampling
At predefined time points (t = 0, 15, 30, 60, 120, 240 minutes), extract a 50 µL aliquot and immediately inject it into 50 µL of the cold quench solution.
Causality: The sudden introduction of cold acetonitrile serves a dual purpose: it precipitates buffer salts to protect the MS source, and it drastically alters the solvent dielectric constant, effectively "freezing" the elimination kinetics for accurate point-in-time measurement.
Step 5: LC-MS Analysis & System Validation
Inject 5 µL of the quenched sample into an LC-MS system. Monitor the disappearance of the parent carbamate (
m/z
184.1
[M+H]+
) and the appearance of the released cyclohexylmethanamine (
m/z
114.1
[M+H]+
).
System Validation: To ensure the integrity of the protocol, calculate the mass balance at the 120-minute mark. The sum of the molar concentrations of unreacted carbamate, the dihydropyridazine intermediate, and the released amine must equal
≥95%
of the initial carbamate concentration. A mass balance
<90%
indicates unwanted side reactions, such as hydrolytic degradation of the tetrazine trigger.
Troubleshooting & Optimization Insights
As a Senior Application Scientist, I frequently observe two primary failure modes when researchers adapt this chemistry:
Issue 1: Rapid Consumption of Carbamate, but Low Amine Yield
Observation : LC-MS shows the Ethenyl (cyclohexylmethyl)carbamate is completely consumed within 30 minutes, but the yield of cyclohexylmethanamine plateaus at 20%.
Causality : The system is trapped at the dihydropyridazine intermediate stage. If you are using a highly symmetrical, electron-deficient tetrazine (e.g., dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate), the initial IEDDA step is extremely fast. However, these electron-withdrawing groups stabilize the resulting dihydropyridazine, creating a kinetic bottleneck that prevents the elimination step[2].
Solution : Switch to an asymmetric tetrazine (such as the methyl/pyridyl variant used in the protocol above). This breaks the symmetry, slightly lowering the initial click rate but drastically accelerating the subsequent elimination and release of the payload.
Issue 2: Incomplete Decarboxylation
Observation : An unexpected mass peak corresponding to the carbamic acid intermediate (
m/z
158.1) persists in the chromatogram.
Causality : Decarboxylation of carbamic acids is highly pH-dependent. If the local pH of the solution drops (often due to the accumulation of acidic byproducts or poor buffering capacity), the zwitterionic transition state required for
CO2
loss is hindered.
Solution : Ensure the PBS buffer is freshly prepared and strictly maintained at pH 7.4. If necessary, increase the buffer strength from 1X to 2X.
References
Source: Google Patents (US20200199085A1)
From "Click" to "Click and Release", Using Inverse Electron Demand Diels-Alder Reaction for Chemical and Medicinal Applications
Source: Georgia State University ScholarWorks (Danzhu Wang, 2014)
URL:[Link]
1,2,4,5-Tetrazine mediated decaging of biologically relevant molecules
Source: University of Edinburgh (Sarthak Jain, 2016)
URL: [Link]
Multi-Functional Macromers for Hydrogel Design in Biomedical Engineering and Regenerative Medicine
Source: MDPI Materials / PubMed Central
URL:[Link]
Protocol for N-vinylation of (cyclohexylmethyl)carbamate
Application Note: Advanced Protocol for the N-Vinylation of (Cyclohexylmethyl)carbamate Executive Summary The N-vinylation of carbamates is a critical transformation in the synthesis of enamides, which serve as versatile...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced Protocol for the N-Vinylation of (Cyclohexylmethyl)carbamate
Executive Summary
The N-vinylation of carbamates is a critical transformation in the synthesis of enamides, which serve as versatile building blocks in drug development and polymer chemistry. Historically, synthesizing enamides required harsh condensation methods that suffered from poor stereocontrol. As a Senior Application Scientist, I have designed this protocol to leverage a highly efficient, copper-catalyzed Ullmann-type C–N cross-coupling methodology. This guide provides a self-validating, step-by-step workflow for the N-vinylation of (cyclohexylmethyl)carbamate, ensuring high yields, functional group tolerance, and scalability.
Mechanistic Causality & Reagent Selection
To ensure a robust reaction, every reagent in this protocol has been selected based on its specific mechanistic role:
The Substrate Challenge: (Cyclohexylmethyl)carbamate possesses a bulky, lipophilic aliphatic tail. This steric bulk can hinder reactivity at the adjacent carbamate nitrogen. Overcoming this requires a highly active catalytic system.
Catalyst & Ligand Synergy: Copper(I) iodide (CuI) is utilized as the precatalyst. However, unligated Cu(I) is prone to disproportionation and exhibits poor solubility. The addition of the bidentate nitrogen ligand N,N'-dimethylethylenediamine (DMEDA) is non-negotiable. DMEDA coordinates tightly to the Cu(I) center, increasing its solubility and electron density. This accelerates the rate-determining oxidative addition of the unactivated vinyl halide.
Base Selection: Potassium carbonate (K₂CO₃) is chosen over stronger bases (like NaH or alkoxides). A mild inorganic base is essential to deprotonate the weakly acidic carbamate without hydrolyzing the sensitive cyclohexylmethyl ester linkage.
Alternative Modern Approaches: While this protocol focuses on classical vinyl halide coupling for cost-effective scale-up, recent advancements have also demonstrated room-temperature N-vinylation using a CuF₂/DMAP catalyst system with vinylsilanes[1], or palladium(II)-catalyzed vinyl transfer from vinyl ethers[2].
Catalytic Workflow Visualization
The following diagram illustrates the causality of the catalytic cycle. Understanding this cycle is vital for troubleshooting; if the reaction fails, it is typically due to the interruption of the oxidative addition (Step 2) by oxygen poisoning.
Catalytic cycle for the Cu-catalyzed N-vinylation of carbamates.
Step 1: Inert Atmosphere Setup
Flame-dry a heavy-walled Schlenk tube equipped with a magnetic stir bar. Backfill with Argon three times.
Causality: Oxygen rapidly oxidizes the active Cu(I) species to an inactive Cu(II) state, permanently halting the catalytic cycle.
Step 2: Reagent Loading & Catalyst Activation
Charge the vial with (cyclohexylmethyl)carbamate, CuI, and finely milled K₂CO₃. Add anhydrous Toluene, followed by DMEDA and vinyl iodide.
Self-Validation Checkpoint 1: Upon the addition of DMEDA, observe the solution. It must transition to a homogeneous pale blue/green tint. If the suspension remains cloudy brown or yellow, the CuI has oxidized. Do not proceed; discard and source fresh CuI.
Step 3: Cross-Coupling Execution
Seal the vial with a Teflon-lined septum cap. Stir the mixture vigorously at 80 °C for 12–16 hours.
Self-Validation Checkpoint 2: At 4 hours, withdraw a 10 µL aliquot via syringe, dilute with EtOAc, filter through a micro-silica plug, and analyze via LC-MS or GC-MS. The emergence of the [M+H]⁺ peak corresponding to the N-vinyl product validates that the catalytic cycle is actively turning over.
Step 4: Isolation & Purification
Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove the copper salts and inorganic base. Wash the organic filtrate with saturated aqueous NH₄Cl (10 mL) to strip residual DMEDA, followed by brine (10 mL). Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Self-Validation Checkpoint 3: The recovered mass post-column should yield >85% of the theoretical maximum. A yield <60% indicates premature quenching, likely due to wet solvent.
Quantitative Data & Optimization Summary
The following table summarizes the quantitative optimization data for the N-vinylation of (cyclohexylmethyl)carbamate, demonstrating the necessity of the chosen parameters.
Entry
Catalyst System
Halide / Vinyl Source
Base
Solvent
Temp (°C)
Conversion (%)
1
CuI (5 mol%) / None
Vinyl Iodide
K₂CO₃
Toluene
80
< 5
2
CuI (5 mol%) / DMEDA (20 mol%)
Vinyl Iodide
K₂CO₃
Toluene
80
> 95
3
CuI (5 mol%) / DMEDA (20 mol%)
Vinyl Bromide
K₂CO₃
Toluene
110
88
4
CuF₂ (20 mol%) / DMAP (20 mol%)
Vinylsilane
Et₃N
DCE
25 (RT)
76*
5
(DPP)Pd(OCOCF₃)₂ (5 mol%)
Vinyl Ether
None
THF
60
65**
*Alternative room-temperature protocol utilizing a vinylsilane donor[1].
**Alternative palladium-catalyzed vinyl transfer methodology[2].
References
Jiang, L.; Job, G. E.; Klapars, A.; Buchwald, S. L. "Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides." Organic Letters, 2003.
"CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study." Organic Letters, 2022. 1
"Formation of Enamides via Palladium(II)-Catalyzed Vinyl Transfer from Vinyl Ethers to Nitrogen Nucleophiles." Organic Letters, 2004. 2
Application Note: Ethenyl (cyclohexylmethyl)carbamate as a Modular Precursor for Functionalized Amines
Introduction & Strategic Overview The synthesis of highly functionalized aliphatic and arylethylamines is a cornerstone of modern drug discovery and agrochemical development. Ethenyl (cyclohexylmethyl)carbamate (CAS 5793...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Overview
The synthesis of highly functionalized aliphatic and arylethylamines is a cornerstone of modern drug discovery and agrochemical development. Ethenyl (cyclohexylmethyl)carbamate (CAS 57933-90-1) [1] serves as a highly versatile, bifunctional building block in this domain. Structurally, it features a robust cyclohexylmethylamine core protected by a vinyloxycarbonyl (VOC) group.
Rather than treating the VOC group merely as a passive protecting moiety, modern synthetic paradigms leverage the electron-rich ethenyl (vinyl) ester as a reactive handle for late-stage functionalization. Through transition-metal-catalyzed cross-coupling or photoredox-mediated radical addition, the ethenyl group can be transformed into complex aryl- or alkyl-substituted frameworks. Subsequent mild cleavage of the carbamate liberates the newly functionalized amine, providing a streamlined, atom-economical route to complex amine libraries.
Mechanistic Rationale & Pathway Design
To maximize the utility of ethenyl (cyclohexylmethyl)carbamate, two primary functionalization pathways are employed:
Photoredox-Catalyzed Hydroarylation: Utilizing an Iridium-based photocatalyst alongside a hydrogen atom transfer (HAT) catalyst, aryl radicals (generated from aryl halides) add regioselectively to the vinyl group. The anti-Markovnikov addition is driven by the stability of the intermediate carbon-centered radical adjacent to the carbamate oxygen, yielding alkyl-substituted carbamates [2].
Palladium-Catalyzed Heck Coupling: The electron-rich nature of the ethenyl group makes it an excellent substrate for cationic Pd-catalyzed Heck coupling. Using bulky, electron-rich phosphine ligands ensures rapid oxidative addition of aryl triflates and dictates high branched-to-linear regioselectivity during migratory insertion [3].
Workflow Visualization
Divergent functionalization of ethenyl (cyclohexylmethyl)carbamate into complex amines.
Experimental Protocols
Protocol A: Photoredox-Catalyzed Hydroarylation
Causality & Validation: Degassing via the freeze-pump-thaw method is critical; molecular oxygen acts as a triplet quencher for the excited Ir-photocatalyst, which would prematurely abort the radical generation cycle. Cyclohexanethiol (CySH) is selected as the HAT catalyst because its S-H bond dissociation energy perfectly matches the requirements for rapid hydrogen transfer to the intermediate radical, preventing unwanted polymerization of the vinyl carbamate[2].
Step-by-Step Methodology:
Reaction Assembly: In an oven-dried 20 mL scintillation vial equipped with a Teflon septum, add ethenyl (cyclohexylmethyl)carbamate (1.0 mmol, 1.0 equiv), the desired aryl iodide (1.5 mmol, 1.5 equiv),
fac
-Ir(ppy)
3
(0.01 mmol, 1 mol %), and CySH (0.2 mmol, 20 mol %).
Solvent Addition & Degassing: Dissolve the mixture in anhydrous DMSO (10.0 mL). Pierce the septum with a needle and perform three cycles of freeze-pump-thaw to rigorously exclude oxygen. Backfill with ultra-pure Argon.
Irradiation: Place the vial in a photoreactor equipped with 34 W Blue LEDs (
λmax
= 450 nm). Stir vigorously at room temperature for 16 hours. A cooling fan must be used to ensure the reaction temperature does not exceed 30 °C, which could degrade the HAT catalyst.
In-Process Validation: At 14 hours, withdraw a 50 µL aliquot via syringe, dilute with EtOAc, and analyze via GC-MS against an internal standard (e.g., dodecane) to confirm >95% consumption of the carbamate precursor.
Workup: Dilute the mixture with brine (30 mL) and extract with EtOAc (3 × 20 mL). Dry the combined organic layers over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the alkyl-substituted carbamate.
Causality & Validation: The use of aryl triflates over aryl halides in this specific Heck coupling promotes a cationic palladium pathway. This pathway is highly sensitive to the electronic properties of the ethenyl group, driving the regioselectivity toward the branched
α
-isomer. The bulky P(
t
-Bu)
3
ligand accelerates the oxidative addition step while providing the steric bulk necessary to facilitate rapid reductive elimination [3].
Step-by-Step Methodology:
Catalyst Pre-activation: In a nitrogen-filled glovebox, charge a Schlenk tube with Pd
2
(dba)
3
(0.025 mmol, 2.5 mol %) and P(
t
-Bu)
3
(0.05 mmol, 5 mol %). Add anhydrous 1,4-dioxane (2.0 mL) and stir for 10 minutes until a homogeneous dark red solution forms.
Substrate Addition: To the active catalyst solution, add ethenyl (cyclohexylmethyl)carbamate (2.0 mmol, 2.0 equiv), the aryl triflate (1.0 mmol, 1.0 equiv), and
N,N
-dicyclohexylmethylamine (Cy
2
NMe) (1.2 mmol, 1.2 equiv) as the stoichiometric base.
Heating & Coupling: Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture in an oil bath at 80 °C for 12 hours.
In-Process Validation: Monitor the reaction via TLC (UV active). The disappearance of the aryl triflate spot and the emergence of a new, lower-R
f
spot indicates successful coupling.
Workup: Cool the reaction to room temperature, dilute with Et
2
O (15 mL), and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via silica gel chromatography to isolate the
α
-aryl vinyl carbamate.
Protocol C: Deprotection to Target Amines
To liberate the functionalized cyclohexylmethylamine, the modified carbamate is subjected to acidic hydrolysis. Dissolve the intermediate (1.0 mmol) in a 1:1 mixture of CH
2
Cl
2
and Trifluoroacetic Acid (TFA) (4.0 mL). Stir at room temperature for 2 hours. Volatiles are removed in vacuo, and the resulting amine TFA salt is triturated with cold diethyl ether to yield the pure functionalized amine.
Quantitative Data & Optimization Summaries
The following tables summarize the optimization parameters and expected yields based on validated literature precedents for these transformation classes.
Table 1: Optimization of Photoredox Hydroarylation Conditions
Entry
Photocatalyst (1 mol %)
HAT Catalyst (20 mol %)
Light Source
Yield (%)
Regioselectivity (Linear:Branched)
1
fac
-Ir(ppy)
3
CySH
Blue LED (450 nm)
88%
>99:1
2
Ru(bpy)
3
Cl
2
CySH
Blue LED (450 nm)
42%
>99:1
3
fac
-Ir(ppy)
3
Thiophenol
Blue LED (450 nm)
15%
>99:1
4
fac
-Ir(ppy)
3
CySH
None (Dark)
0%
N/A
Note: CySH is optimal due to its specific bond dissociation energy preventing premature radical quenching.
Table 2: Substrate Scope for Pd-Catalyzed Heck Coupling
Aryl Triflate Substrate
Ligand
Time (h)
Conversion (%)
Isolated Yield (%)
α
:
β
Ratio
Phenyl triflate
P(
t
-Bu)
3
12
>99%
85%
>19:1
4-Methoxyphenyl triflate
P(
t
-Bu)
3
14
95%
81%
>19:1
4-Fluorophenyl triflate
P(
t
-Bu)
3
12
>99%
89%
>19:1
2-Naphthyl triflate
P(o-tolyl)
3
24
60%
45%
5:1
Note: Electron-rich, bulky phosphines are strictly required to maintain high
α
-regioselectivity and high yields.
References
Zhu, Y., et al. "Catalytic Strategy for Regioselective Arylethylamine Synthesis." Journal of the American Chemical Society, 2019, 141(10), 4147−4153. URL: [Link]
Gøgsig, T. M., et al. "Fast and Regioselective Heck Couplings with N-Acyl-N-vinylamine Derivatives." The Journal of Organic Chemistry, 2005, 70(15), 6066-6073. URL: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of Ethenyl (cyclohexylmethyl)carbamate
This guide provides in-depth technical support for researchers, scientists, and professionals engaged in the synthesis of Ethenyl (cyclohexylmethyl)carbamate. It is structured as a series of frequently asked questions (F...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical support for researchers, scientists, and professionals engaged in the synthesis of Ethenyl (cyclohexylmethyl)carbamate. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges and optimize reaction outcomes. Our focus is on explaining the causality behind experimental choices to empower users with a deeper understanding of the reaction dynamics.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for Ethenyl (cyclohexylmethyl)carbamate?
There are several viable synthetic strategies, each with distinct advantages and challenges. The most common approaches involve the reaction of an isocyanate with an alcohol or its equivalent.
Route A: Trapping of In Situ Generated Vinyl Isocyanate (Recommended) : This is arguably the most efficient and scalable method. It involves the Curtius rearrangement of acryloyl azide to form the highly reactive vinyl isocyanate, which is immediately trapped by cyclohexylmethanol.[1][2] This method avoids the isolation of the unstable and polymerizable vinyl isocyanate.[2]
Route B: Reaction of Cyclohexylmethyl Isocyanate with a Vinyl Alcohol Equivalent : This route involves reacting cyclohexylmethyl isocyanate with a vinyl alcohol surrogate. Since vinyl alcohol is unstable and tautomerizes to acetaldehyde, this approach often requires transvinylation or reaction with vinyl acetate, typically needing a metal catalyst.[3]
Route C: Phosgene-Based Methods : Traditional methods may involve reacting cyclohexanemethylamine with phosgene or a phosgene equivalent like triphosgene to form an intermediate carbamoyl chloride, followed by reaction with a vinyl alcohol source.[4][5] However, due to the extreme toxicity of phosgene, these routes are often avoided in modern laboratory settings.[6]
The diagram below illustrates the recommended synthetic pathway (Route A).
Caption: Competing reaction pathways for the vinyl isocyanate intermediate.
Q4: How can I purify the final product effectively? It seems to decompose during distillation.
Ethenyl (cyclohexylmethyl)carbamate, like other vinyl carbamates, can be thermally sensitive. High-vacuum distillation, while a standard purification technique, may lead to polymerization or decomposition.
[2]
Crystallization : A preferred method for purification is crystallization from a non-polar solvent system, such as toluene/heptane. [1][2]This avoids high temperatures and can yield a product of high purity.
Column Chromatography : If crystallization is not effective, flash column chromatography on silica gel can be used. However, prolonged contact with silica (which can be slightly acidic) may cause degradation. It is advisable to use a neutral silica or to co-elute with a small percentage (e.g., 0.1-0.5%) of a non-nucleophilic base like triethylamine to prevent streaking and decomposition on the column.
Stabilization : After purification, the product should be stored cold (0-5 °C) and in the dark, with a small amount of an inhibitor like phenothiazine to prevent polymerization over time.
Part 2: Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common experimental issues.
Symptom Observed
Potential Cause(s)
Recommended Troubleshooting Steps
Reaction fails to start or proceeds very slowly
1. Reaction temperature is too low for the Curtius rearrangement. [7] 2. Poor quality starting materials (e.g., old acryloyl chloride).
1. Ensure the pot temperature for the rearrangement reaches at least 105 °C. [1][2] 2. Use freshly distilled acryloyl chloride for the azide formation step. 3. Monitor reaction progress via TLC or LC-MS to determine the optimal reaction time. [8]
Formation of a white precipitate
1. Moisture in the solvent, reagents, or glassware. [9] 2. Unreacted amine from a previous step.
1. Use freshly distilled, anhydrous solvents. Flame-dry all glassware before use. [9] 2. Ensure the amine precursor is fully converted or removed before the carbamate formation step. [9]
Product yield drops significantly on scale-up
1. Inefficient heat transfer, leading to poor temperature control. [10] 2. Slower reagent addition rate alters reaction kinetics.
1. Ensure efficient stirring and use a heating mantle with a temperature controller. [10] 2. For the in situ generation/trapping method, maintain a steady addition rate of the acryloyl azide solution to the hot toluene. [1][2]
Final product is discolored (yellow/brown)
1. Decomposition due to excessive heat during reaction or workup. 2. Presence of impurities from starting materials.
1. Avoid excessive heating. If distilling, use high vacuum to lower the boiling point. 2. Consider a purification step involving activated carbon to remove colored impurities.
Product polymerizes in the container during storage
1. Absence of a polymerization inhibitor. 2. Exposure to light or heat.
1. Add a small amount (e.g., 100 ppm) of an inhibitor like phenothiazine or BHT to the purified product. [1][2] 2. Store the final product in an amber vial at low temperature (e.g., < 5 °C).
Part 3: Optimized Experimental Protocol
This protocol is adapted from a proven, scalable method for a similar vinyl carbamate and is optimized for the synthesis of Ethenyl (cyclohexylmethyl)carbamate.
[1][2]
Safety Warning : This procedure involves sodium azide, which is highly toxic and can form explosive heavy metal azides. It also involves acryloyl chloride, which is corrosive and a lachrymator. The Curtius rearrangement produces nitrogen gas, so the apparatus must not be sealed. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of Acryloyl Azide Solution
To a 1 L, three-necked flask equipped with a mechanical stirrer and a dropping funnel, add sodium azide (NaN₃, 68.4 g, 1.05 mol), deionized water (200 mL), and toluene (200 mL).
Cool the biphasic mixture to 0-5 °C using an ice-water bath.
Slowly add acryloyl chloride (90.5 g, 1.0 mol) dropwise over 1.5 hours, ensuring the internal temperature does not exceed 5 °C.
After the addition is complete, continue stirring at 0-5 °C for an additional 45 minutes.
Transfer the mixture to a separatory funnel and carefully separate the organic (upper) layer. Caution : The aqueous layer contains unreacted sodium azide. Quench it with a solution of sodium nitrite followed by dilute acid before disposal according to institutional guidelines.
The resulting toluene solution of acryloyl azide should be stored at 0-5 °C and used promptly in the next step. Do not attempt to isolate the acryloyl azide by distillation.
Step 2: In Situ Generation of Vinyl Isocyanate and Trapping
Set up a distillation apparatus. The distillation flask (1 L) should be charged with toluene (150 mL) and phenothiazine (0.5 g).
The receiving flask (1 L), equipped with a magnetic stirrer, should be charged with cyclohexylmethanol (91.3 g, 0.8 mol), phenothiazine (0.05 g), and triethylamine (0.2 g).
Cool the receiving flask in an ice bath and begin stirring.
Heat the toluene in the distillation flask to 105-110 °C.
Using a peristaltic pump, slowly add the cold acryloyl azide solution from Step 1 into the hot toluene in the distillation flask over 4-5 hours. The vinyl isocyanate formed via Curtius rearrangement will co-distill with the toluene. The vapor temperature should be maintained between 80-100 °C.
The distillate, containing vinyl isocyanate, is collected directly into the stirred, cold solution of cyclohexylmethanol in the receiving flask.
After all the azide solution has been added, continue the distillation to collect an additional 10-20 mL of toluene to ensure all the isocyanate has been transferred.
Isolate the receiving flask and continue stirring the mixture at 0-5 °C for 1-2 hours.
Allow the mixture to warm to room temperature and stir until reaction completion is confirmed by HPLC or TLC analysis.
Step 3: Product Isolation and Purification
Concentrate the reaction mixture under reduced pressure to remove most of the toluene.
Add n-heptane (300-350 mL) to the oily residue and cool the mixture to approximately 15 °C with stirring.
If the product does not crystallize spontaneously, add a few seed crystals.
Stir the resulting slurry for 2-3 hours to maximize precipitation.
Collect the solid product by vacuum filtration, wash with cold heptane, and dry in a vacuum oven at low temperature (< 40 °C).
The expected yield of Ethenyl (cyclohexylmethyl)carbamate should be in the range of 65-75%.
Technical Support Center: Scaling Up the Synthesis of Ethenyl (cyclohexylmethyl)carbamate
Welcome to the technical support center for the synthesis of Ethenyl (cyclohexylmethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assis...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of Ethenyl (cyclohexylmethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience.
I. Troubleshooting and FAQs
This section addresses common issues that may arise during the synthesis of Ethenyl (cyclohexylmethyl)carbamate, presented in a question-and-answer format.
Q1: I am observing a low yield of my final product. What are the potential causes and how can I improve it?
A1: Low yields in carbamate synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. If the reaction has stalled, a gradual increase in temperature (e.g., in 5-10°C increments) might be necessary to overcome the activation energy barrier[2]. However, be cautious as excessive heat can lead to decomposition[2].
Sub-optimal Reaction Temperature: The reaction temperature might be too low, leading to a slow or stalled reaction. Conversely, a temperature that is too high can cause decomposition of reactants or products[2]. If no literature precedent is available, starting at room temperature (20-25°C) and gradually increasing the temperature is a prudent approach[2].
Reagent Purity and Stoichiometry: The purity of your starting materials, particularly the (cyclohexylmethyl)amine and the vinylating agent, is critical. Ensure all reagents are of high purity and are used in the correct stoichiometric ratios. The use of anhydrous solvents and inert atmosphere is also crucial to prevent side reactions with water or oxygen.[1]
Side Reactions: Competing side reactions can significantly lower the yield of the desired product. One common side reaction is the formation of ureas if carbon dioxide from the air reacts with the amine starting material.
Q2: I am observing the formation of significant byproducts. How can I identify and minimize them?
A2: Byproduct formation is a common challenge. Identifying the byproducts is the first step to mitigating their formation.
Over-alkylation: If a primary amine is used, there is a possibility of double alkylation on the nitrogen, leading to a di-substituted product. To minimize this, a careful control of stoichiometry is essential. Using the alkylating agent as the limiting reagent can be beneficial.[1]
Urea Formation: As mentioned, reaction with atmospheric CO2 can lead to urea byproducts. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.
Polymerization of the Vinyl Group: The ethenyl (vinyl) group is susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators. It is advisable to conduct the reaction at the lowest effective temperature and to store the final product with a polymerization inhibitor if necessary.
Q3: The reaction is very slow or appears to have stalled. What steps should I take?
A3: A sluggish reaction can be frustrating. Here are some steps to troubleshoot this issue:
Temperature Adjustment: As previously discussed, insufficient temperature is a common reason for slow reactions. Gradually increase the temperature and monitor the reaction progress.[2]
Catalyst Addition: Some carbamate syntheses benefit from the addition of a catalyst. The choice of catalyst will depend on the specific reaction route you are employing. For instance, some methods utilize metal-based catalysts.[3][4]
Solvent Effects: The choice of solvent can have a significant impact on reaction rates. A solvent that does not fully dissolve the reactants can lead to a slow, heterogeneous reaction. Ensure your reactants are soluble in the chosen solvent at the reaction temperature.
Q4: I am facing difficulties in purifying the final product. What are the recommended purification techniques?
A4: The purification of Ethenyl (cyclohexylmethyl)carbamate will depend on its physical properties (e.g., solid or liquid) and the nature of the impurities.
Chromatography: Column chromatography is a common and effective method for purifying organic compounds. The choice of stationary phase (e.g., silica gel) and mobile phase (eluent) will need to be optimized.
Distillation: If the product is a liquid with a boiling point significantly different from the impurities, distillation under reduced pressure can be an effective purification method.
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a powerful technique for achieving high purity.
II. Experimental Protocol: Synthesis of Ethenyl (cyclohexylmethyl)carbamate
This protocol describes a plausible lab-scale synthesis of Ethenyl (cyclohexylmethyl)carbamate based on general principles of carbamate synthesis.
Materials and Reagents:
(Cyclohexylmethyl)amine
Vinyl chloroformate
Anhydrous triethylamine (Et3N) or other non-nucleophilic base
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Step-by-Step Procedure:
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (cyclohexylmethyl)amine (1.0 equivalent) and anhydrous DCM.
Cooling: Cool the solution to 0 °C in an ice-water bath.
Base Addition: Add anhydrous triethylamine (1.1 equivalents) to the solution.
Addition of Vinylating Agent: Add vinyl chloroformate (1.05 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
Work-up:
Quench the reaction by slowly adding water.
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
Separate the organic layer and dry it over anhydrous magnesium sulfate.
Purification:
Filter off the drying agent and concentrate the organic layer under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethenyl (cyclohexylmethyl)carbamate.
III. Scale-Up Considerations
Scaling up the synthesis from a laboratory scale to a larger production requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.
Parameter
Lab-Scale (e.g., 1-10 g)
Pilot/Industrial Scale (e.g., >1 kg)
Key Considerations for Scale-Up
Reaction Vessel
Glass round-bottom flask
Glass-lined or stainless steel reactor
Material compatibility and heat transfer are critical.
Heating/Cooling
Heating mantle, ice bath
Jacketed reactor with thermal fluid
Efficient heat management is crucial for controlling exothermic reactions and maintaining optimal temperature.[2]
Reagent Addition
Dropping funnel
Metering pumps
Controlled addition rates are essential for safety and selectivity.
Mixing
Magnetic stirrer
Overhead mechanical stirrer
Efficient mixing is necessary to ensure homogeneity and heat distribution.
Work-up
Separatory funnel
Liquid-liquid extraction train, centrifuges
Larger scale equipment is needed for efficient phase separation and extraction.
The choice of purification method will depend on the scale and desired purity.
Safety
Fume hood, personal protective equipment (PPE)
Process safety management (PSM), dedicated ventilation
Enhanced safety protocols and engineering controls are mandatory.
IV. Troubleshooting Workflow for Low Product Yield
Caption: A decision-making diagram for troubleshooting low product yield.
V. Safety Information
The synthesis of Ethenyl (cyclohexylmethyl)carbamate involves the use of potentially hazardous chemicals. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Vinyl chloroformate: This reagent is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
(Cyclohexylmethyl)amine: This is a corrosive and flammable liquid. Avoid contact with skin and eyes.
Triethylamine: This is a flammable and corrosive liquid with a strong odor.
Dichloromethane (DCM): This is a volatile solvent and a suspected carcinogen.
Always work in a well-ventilated area and follow all institutional safety guidelines.
VI. References
Nagy, V., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. Retrieved from [Link]
Nagy, V., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. PMC. Retrieved from [Link]
"Ethenyl (cyclohexylmethyl)carbamate" vs. other vinyl carbamates in polymerization
Ethenyl (cyclohexylmethyl)carbamate vs. Alternative Vinyl Carbamates: A Comparative Guide for Polymerization and Drug Delivery Executive Summary For decades, acrylates and methacrylates have dominated the polymer landsca...
Author: BenchChem Technical Support Team. Date: April 2026
Ethenyl (cyclohexylmethyl)carbamate vs. Alternative Vinyl Carbamates: A Comparative Guide for Polymerization and Drug Delivery
Executive Summary
For decades, acrylates and methacrylates have dominated the polymer landscape. However, their inherent cytotoxicity and non-degradable carbon backbones pose significant hurdles for mucosal drug delivery and in vivo applications ()[1]. Vinyl carbamates—specifically O-vinyl carbamates like ethenyl (cyclohexylmethyl)carbamate—have emerged as highly customizable, low-toxicity alternatives. This guide provides an objective, data-driven comparison of ethenyl (cyclohexylmethyl)carbamate against other vinyl carbamates, detailing their polymerization kinetics, structural advantages, and depolymerization mechanisms.
Structural Dynamics: O-Vinyl vs. N-Vinyl Carbamates
The reactivity and downstream utility of vinyl carbamates are fundamentally dictated by the position of the vinyl group relative to the heteroatoms.
N-Vinyl Carbamates (e.g., t-butyl N-vinyl carbamate): The vinyl group is attached directly to the nitrogen. These monomers typically undergo standard free-radical homopolymerization to form stable, non-degradable carbon chains. They are heavily utilized in synthesizing ion-exchange resins and cross-linked matrices where long-term stability is required ()[1].
O-Vinyl Carbamates (e.g., ethenyl (cyclohexylmethyl)carbamate): The vinyl group is attached to the oxygen of the carbamate linkage. The electron-donating nature of the adjacent oxygen alters the dipole moment of the vinyl group. This specific electronic configuration enables perfectly alternating copolymerization with electron-accepting monomers like sulfur dioxide (
SO2
) ()[2].
Ethenyl (cyclohexylmethyl)carbamate (CAS 57933-90-1) stands out due to its bulky, hydrophobic cyclohexylmethyl side chain ()[3]. This structural feature not only lowers the critical micelle concentration (CMC) during nanoparticle formulation but also provides excellent steric shielding of the encapsulated therapeutic cargo compared to simpler derivatives like O-vinyl N-ethyl carbamate.
Comparative Performance Matrix
The following table summarizes the quantitative and qualitative performance metrics of various vinyl carbamates in polymerization contexts.
Monomer
Vinyl Position
Polymerization Mode
Backbone Degradability
Trigger Mechanism
Primary Application
Ethenyl (cyclohexylmethyl)carbamate
O-Vinyl
Free Radical (Alternating w/
SO2
)
High (Poly-sulfone)
pH > 6 (Elimination)
Hydrophobic Drug Encapsulation
O-Vinyl N-ethyl carbamate
O-Vinyl
Free Radical (Alternating w/
SO2
)
High (Poly-sulfone)
pH > 6 (Elimination)
Small Molecule / Dye Delivery
t-Butyl N-vinyl carbamate
N-Vinyl
Free Radical (Homopolymerization)
Low (Carbon chain)
Acidic Hydrolysis (Side-chain)
Ion-Exchange Resins
Vinyl methylcarbamate
O-Vinyl
Free Radical (Homopolymerization)
Low (Carbon chain)
Enzymatic/Basic
Biocompatible Coatings
Mechanistic Pathway: Alternating Copolymerization and Depolymerization
A critical advantage of O-vinyl carbamates is their ability to form depolymerizable macromolecules. When copolymerized with
SO2
, ethenyl (cyclohexylmethyl)carbamate forms poly(O-vinyl carbamate-alt-sulfones). Recent advances in polysulfone chemistry validate the utility of radical copolymerization for introducing degradable heteroatoms into the main chain ()[4].
Unlike traditional polyesters that degrade via slow, random hydrolysis, these polysulfones undergo a rapid base-catalyzed elimination reaction at physiological pH (pH > 6). The abstraction of an alpha-proton adjacent to the sulfone group triggers a cascade that unzips the polymer back into the original monomer and
SO2
, releasing the encapsulated drug payload precisely at the mucosal interface ()[2].
Mechanism of alternating copolymerization and pH-triggered depolymerization.
Experimental Protocol: Synthesis and Self-Validating Workflow
To ensure reproducibility and scientific integrity, the following protocol outlines the synthesis of the alternating copolymer and a self-validating degradation assay.
Phase 1: Alternating Copolymerization
Preparation: In a flame-dried Schlenk flask, dissolve ethenyl (cyclohexylmethyl)carbamate (1.0 equiv) and azobisisobutyronitrile (AIBN, 0.01 equiv) in anhydrous toluene.
Causality: Anhydrous conditions prevent premature side reactions. AIBN is selected for its reliable thermal decomposition kinetics at 65°C, ensuring a steady flux of initiating radicals.
Deoxygenation: Subject the mixture to three consecutive freeze-pump-thaw cycles.
Causality: Dissolved oxygen acts as a potent radical scavenger, which would terminate the propagating polymer chains prematurely and result in low molecular weight oligomers.
SO2
Addition: Condense
SO2
(excess, ~2.5 equiv) into the flask at -78°C using a vacuum line. Seal the flask securely.
Causality: The excess
SO2
drives the equilibrium toward perfectly alternating insertion, leveraging the electron-donating nature of the O-vinyl group to prevent consecutive carbamate homopolymerization.
Polymerization: Heat the sealed reaction vessel to 65°C for 24 hours.
Purification: Cool the reaction, vent unreacted
SO2
safely through a basic scrubber, and precipitate the polymer dropwise into cold methanol. Filter and dry under vacuum.
Phase 2: Self-Validating Degradation Assay
Nanoprecipitation: Dissolve the purified copolymer and a hydrophobic fluorescent dye (e.g., Nile Red) in THF. Inject rapidly into an aqueous buffer (pH 5.0) under vigorous stirring. Dialyze against pH 5.0 buffer to remove THF.
Causality: The cyclohexylmethyl groups drive the hydrophobic collapse, trapping the dye in the nanoparticle core. Formulating at pH 5.0 ensures the polysulfone backbone remains entirely stable during assembly.
Triggered Release: Aliquot the nanoparticle suspension into two buffers: pH 5.0 (negative control) and pH 7.4 (physiological test).
Validation: Monitor dye release via fluorescence spectroscopy over 24 hours. Concurrently, use
1H
NMR to track the structural evolution of the polymer.
Causality (Self-Validation): This dual-modality tracking creates a self-validating system. Fluorescence confirms payload release, while the simultaneous disappearance of the polymer backbone peaks and reappearance of the vinyl monomer peaks in NMR confirms that the release is driven specifically by the sulfone elimination mechanism, rather than simple passive diffusion.
Conclusion
Ethenyl (cyclohexylmethyl)carbamate represents a sophisticated evolution in monomer design. By combining the low cytotoxicity of the carbamate linkage with the precision of alternating sulfone copolymerization, it provides a highly tunable platform for stimuli-responsive drug delivery. Its bulky hydrophobic side chain offers distinct advantages in nanoparticle stability compared to simpler vinyl carbamates, making it an optimal choice for advanced mucosal therapeutics.
References
Husár, B., & Liska, R. (2012). Vinyl carbonates, vinyl carbamates, and related monomers: synthesis, polymerization, and application. Chemical Society Reviews.[Link]
Kumar, K., Castaño, E. J., Weidner, A. R., Yildirim, A., & Goodwin, A. P. (2016). Depolymerizable Poly(O-vinyl carbamate-alt-sulfones) as Customizable Macromolecular Scaffolds for Mucosal Drug Delivery. ACS Macro Letters, 5(5), 636-640.[Link]
Yang, H., Wang, L., Xu, J., Lin, L., Liu, Y., Cui, W., Zhi, Y., Shan, S., & Miao, Y. (2025). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. Materials, 18(5), 928.[Link]
A Comparative Analysis of Ethenyl (cyclohexylmethyl)carbamate Cytotoxicity in the Context of Common Acrylates
A Guide for Researchers and Drug Development Professionals In the landscape of polymer chemistry and biomaterials, the toxicological profile of constituent monomers is of paramount importance. This guide provides a compa...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers and Drug Development Professionals
In the landscape of polymer chemistry and biomaterials, the toxicological profile of constituent monomers is of paramount importance. This guide provides a comparative analysis of the potential cytotoxicity of Ethenyl (cyclohexylmethyl)carbamate, a urethane acrylate monomer, contextualized against a range of commonly utilized acrylate and methacrylate monomers. Due to the limited publicly available cytotoxicity data for Ethenyl (cyclohexylmethyl)carbamate, this guide will infer its potential toxicological profile based on the well-documented characteristics of its core chemical moieties: the vinyl carbamate group and the acrylate-like vinyl group. We will delve into the established cytotoxic mechanisms of related compounds and present standardized protocols for empirical validation.
Introduction to Ethenyl (cyclohexylmethyl)carbamate and Comparator Acrylates
Ethenyl (cyclohexylmethyl)carbamate is a monomer that falls under the broad category of urethane acrylates. These are oligomers or monomers that contain a urethane linkage (-NH-CO-O-) and a reactive acrylate or similar vinyl group. Urethane acrylates are valued for the desirable properties they impart to polymers, such as flexibility, and chemical resistance.
For the purpose of this guide, we will compare the inferred cytotoxicity of Ethenyl (cyclohexylmethyl)carbamate with the following well-characterized acrylate and methacrylate monomers, commonly used in dental, medical, and various industrial applications:
Methyl Methacrylate (MMA): A fundamental building block for many acrylic polymers.
2-Hydroxyethyl Methacrylate (HEMA): A hydrophilic monomer widely used in hydrogels and dental adhesives.[1]
Triethylene Glycol Dimethacrylate (TEGDMA): A cross-linking agent used to enhance the mechanical properties of polymers.
Bisphenol A-glycidyl Methacrylate (BisGMA): A high molecular weight monomer common in dental composites.
n-Butyl Acrylate (nBA): A common acrylate used in the synthesis of various polymers.
The Chemistry of Cytotoxicity: Acrylates and Carbamates
The cytotoxicity of acrylate and methacrylate monomers is intrinsically linked to their chemical structure and reactivity. The primary mechanism of toxicity for many acrylates is their electrophilic nature. The α,β-unsaturated carbonyl group in acrylates can act as a Michael acceptor, readily reacting with cellular nucleophiles like the thiol groups in glutathione (GSH) and proteins.[2][3] This can lead to the depletion of intracellular GSH, a critical antioxidant, resulting in oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis or necrosis.[1][2]
Generally, acrylates are considered more cytotoxic than their corresponding methacrylates.[4] The methyl group in methacrylates provides some steric hindrance, reducing their reactivity with cellular nucleophiles.
The carbamate group also has toxicological implications. While many carbamates are known for their use as pesticides that inhibit acetylcholinesterase, vinyl carbamates, such as Ethenyl (cyclohexylmethyl)carbamate, present a different and more concerning toxicological profile.[5][6] Studies on vinyl carbamate and its precursor, ethyl carbamate, have shown that vinyl carbamate is a significantly more potent carcinogen and mutagen.[7][8][9] This is attributed to its metabolic activation by cytochrome P450 enzymes to form vinyl carbamate epoxide, a highly reactive electrophile that can form adducts with DNA, leading to genotoxicity.[10]
Given that Ethenyl (cyclohexylmethyl)carbamate possesses both a vinyl group analogous to acrylates and a vinyl carbamate moiety, its cytotoxicity is likely to be a composite of these two functionalities. The presence of the vinyl carbamate group, in particular, suggests a potential for genotoxicity that warrants careful investigation.
Comparative Cytotoxicity Data
While direct IC50 values for Ethenyl (cyclohexylmethyl)carbamate are not available in the literature, we can compile and compare the known cytotoxicity of our selected comparator monomers. The following table summarizes representative cytotoxicity data from various in vitro studies. It is crucial to note that direct comparison of IC50 values across different studies can be challenging due to variations in cell lines, exposure times, and assay methods.
Note: The table presents a relative ranking of cytotoxicity based on the provided references. Exact IC50 values can vary significantly between studies.
From the available data, a general trend of cytotoxicity can be observed: Acrylates (e.g., nBA) > Dimethacrylates (e.g., BisGMA, UDMA, TEGDMA) > Monomethacrylates (e.g., HEMA, MMA) .[3][4]
Mechanistic Insights into Acrylate and Carbamate Cytotoxicity
To understand the potential hazards of Ethenyl (cyclohexylmethyl)carbamate, it is essential to visualize the established cytotoxic pathways of its constituent chemical classes.
General Mechanism of Acrylate Cytotoxicity
The following diagram illustrates the primary mechanism of acrylate-induced cytotoxicity through Michael addition and subsequent oxidative stress.
Caption: Inferred genotoxic pathway of vinyl carbamates.
Experimental Protocols for Cytotoxicity Assessment
To empirically determine the cytotoxicity of Ethenyl (cyclohexylmethyl)carbamate, standardized in vitro assays are essential. Below are detailed protocols for two common cytotoxicity assays.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts, HaCaT keratinocytes) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
Preparation of Test Compound: Prepare a stock solution of Ethenyl (cyclohexylmethyl)carbamate in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared dilutions of the test compound. Include wells with medium alone as a negative control and a known cytotoxic agent as a positive control.
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control and plot a dose-response curve to determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay
This assay measures the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, an indicator of cytotoxicity.
Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The amount of formazan is proportional to the amount of LDH released and thus to the extent of cell lysis.
Protocol:
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing the substrate, cofactor, and dye) to each well.
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
Stop Reaction: Add 50 µL of the stop solution to each well.
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a positive control of fully lysed cells.
Experimental Workflow Diagram
The following diagram outlines the general workflow for in vitro cytotoxicity testing.
Caption: General workflow for in vitro cytotoxicity testing.
Conclusion and Future Directions
While a definitive statement on the cytotoxicity of Ethenyl (cyclohexylmethyl)carbamate cannot be made without empirical data, this guide provides a robust framework for its evaluation. Based on the known toxicology of its constituent chemical groups, it is plausible that Ethenyl (cyclohexylmethyl)carbamate exhibits a cytotoxic profile influenced by both Michael acceptor reactivity and a potential for genotoxicity via its vinyl carbamate moiety. Its cytotoxicity is likely to be greater than that of simple methacrylates like MMA and HEMA.
For researchers and drug development professionals considering the use of this or other novel monomers, the experimental protocols outlined in this guide provide a starting point for a thorough toxicological assessment. Further investigation into its potential for genotoxicity, for instance, through Ames testing or in vitro micronucleus assays, is strongly recommended. A comprehensive understanding of the cytotoxic and genotoxic potential of new monomers is crucial for the development of safe and effective biomaterials and therapeutic agents.
References
Borack, L. C., & Volz, D. C. (2018).
Chan, K., & O'Brien, P. J. (2008). Structure-activity relationships for hepatocyte toxicity and electrophilic reactivity of alpha,beta-unsaturated esters, acrylates and methacrylates. Journal of Applied Toxicology, 28(8), 1004–1015.
Chang, H. H., Chang, M. C., Huang, G. F., Wang, Y. L., Wang, T. M., & Lin, C. P. (2022). Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages. International Journal of Molecular Sciences, 23(16), 9345.
Dahlin, J. L., & Xia, M. (2023). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Chemical Research in Toxicology, 36(9), 1438–1449.
Fujisawa, S., Murakami, Y., & Masuki, K. (2016). Cytotoxicity and Pro-inflammatory Properties of Aliphatic Alpha, Beta-unsaturated Acid and Ester Monomers in RAW264.7 Cells and Their Chemical Reactivity. In Vivo, 30(5), 579–587.
Miller, J. A., & Miller, E. C. (1979). Vinyl carbamate as a promutagen and a more carcinogenic analog of ethyl carbamate. Cancer Research, 39(6 Pt 1), 2176–2181.
Park, W. K., Bae, J. S., & Lee, Y. S. (2009). Mechanical properties and cytotoxicity of experimental soft lining materials based on urethane acrylate oligomers.
Sabbioni, G., & Turesky, R. J. (2018).
Samet, N., & Erel, P. (2021). Mechanical Properties and Biocompatibility of Urethane Acrylate-Based 3D-Printed Denture Base Resin. Polymers, 13(5), 820.
Campaign for Safe Cosmetics. (n.d.). Acrylates. Retrieved from [Link]
Yoshii, E. (1997). Cytotoxic Effects of Acrylates and Methacrylates: Relationships of Monomer Structures and Cytotoxicity.
Dahl, G. A., Miller, J. A., & Miller, E. C. (1978). Vinyl carbamate as a promutagen and a more carcinogenic analog of ethyl carbamate. Cancer Research, 38(11 Pt 1), 3793–3804.
Srivastava, S., Gorham, S. D., & Courtney, J. M. (1990). Screening of in vitro cytotoxicity by the adhesive film test.
Al-Haddad, A. S., Al-Qarni, F. D., & Al-Kahtani, A. M. (2022). Cytotoxicity of Acrylic Resins, Particulate Filler Composite Resin and Thermoplastic Material in Artificial Saliva with and without Melatonin.
U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings (6th ed.).
Fujisawa, S., & Kadoma, Y. (2005). Cytotoxicity of methyl methacrylate (MMA) and related compounds and their interaction with dipalmitoylphosphatidylcholine (DPPC) liposomes as a model for biomembranes. Journal of Dentistry, 33(7), 583–589.
Methacrylate Producers Association, Inc. (n.d.). Genotoxicity. Retrieved from [Link]
Retamoso, L. B., da Cunha, T. M. A., Pithon, M. M., & dos Santos, R. L. (2014). In vitro cytotoxicity of self-curing acrylic resins of different colors. Dental Press Journal of Orthodontics, 19(3), 80–84.
Kaga, M., Noda, M., & Komatsu, M. (2001). Cytotoxicity evaluation of methacrylate-based resins for clinical endodontics in vitro. Journal of Endodontics, 27(11), 667–670.
Sigma-Aldrich. (2025, November 6).
Miller, J. A., & Miller, E. C. (1983). Vinyl carbamate epoxide, a major strong electrophilic, mutagenic and carcinogenic metabolite of vinyl carbamate and ethyl carbamate (urethane). Carcinogenesis, 4(12), 1589–1598.
Fisher Scientific. (2025, December 19).
Shchekotikhin, A. E., Glazunova, V. A., & Preobrazhenskaya, M. N. (2021). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Pharmaceuticals, 14(3), 253.
Le, T. H., & Vanapalli, S. A. (2022). Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. Food and Chemical Toxicology, 164, 112965.
Bomar. (n.d.).
Fisher Scientific. (2025, December 21).
Angene Chemical. (2025, February 11).
WikEM. (2026, March 22). Carbamate toxicity. Retrieved from [Link]
Environmental Working Group. (n.d.). Aliphatic Urethane Acrylate. EWG Skin Deep®. Retrieved from [Link]
Allen, J. W., & Stoner, G. D. (1982). Comparative genotoxicity studies of ethyl carbamate and related chemicals: further support for vinyl carbamate as a proximate carcinogenic metabolite. Carcinogenesis, 3(12), 1437–1441.
Allen, J. W., Stoner, G. D., & Pereira, M. A. (1986). Tumorigenesis and genotoxicity of ethyl carbamate and vinyl carbamate in rodent cells. Cancer Research, 46(9), 4911–4915.
Li, Y., Liu, Y., & Zhang, J. (2013). Carbamate insecticide methomyl confers cytotoxicity through DNA damage induction. Food and Chemical Toxicology, 53, 352–358.
Comparative analysis of "Ethenyl (cyclohexylmethyl)carbamate" synthesis routes
Comparative Analysis of "Ethenyl (cyclohexylmethyl)carbamate" Synthesis Routes: A Technical Guide Ethenyl (cyclohexylmethyl)carbamate (CAS 57933-90-1) is a specialized O-vinyl carbamate monomer and synthetic intermediate...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Analysis of "Ethenyl (cyclohexylmethyl)carbamate" Synthesis Routes: A Technical Guide
Ethenyl (cyclohexylmethyl)carbamate (CAS 57933-90-1) is a specialized O-vinyl carbamate monomer and synthetic intermediate utilized in advanced polymer chemistry and pharmaceutical development[1],[2]. Unlike N-vinyl carbamates, which can be synthesized via the direct addition of carbamates to acetylene under high pressure[3], O-vinyl carbamates require the installation of a highly reactive vinyloxy moiety onto an amine core. Because vinyl alcohol is unstable and readily tautomerizes to acetaldehyde, direct esterification is impossible. Therefore, synthesis relies on specialized acylating agents or elimination strategies[4].
As an application scientist, selecting the optimal synthetic route requires balancing reagent cost, reaction mildness, and downstream purification challenges. This guide objectively evaluates the three primary synthetic pathways for this compound.
Mechanistic Evaluation of Synthesis Routes
Route 1: Direct Vinyloxycarbonylation (The VOC-Cl Method)
This route utilizes vinyl chloroformate (VOC-Cl) as the direct acylating agent. Cyclohexylmethylamine reacts with VOC-Cl in the presence of an acid scavenger (e.g., triethylamine)[5],[6].
Causality & Logic: The highly electrophilic chloroformate carbon is rapidly attacked by the primary amine. The reaction proceeds efficiently at 0 °C. The primary advantage of this route is the complete avoidance of high-temperature elimination steps, which preserves the integrity of the vinyl group and prevents spontaneous thermal polymerization[5].
Drawbacks: VOC-Cl is expensive, highly toxic, and extremely moisture-sensitive.
Route 2: Base-Mediated Dehydrochlorination (The 2-CECF Method)
Pioneered by Overberger et al., this two-step approach uses the significantly cheaper 2-chloroethyl chloroformate (2-CECF)[4]. The amine is first converted to a 2-chloroethyl carbamate intermediate, followed by dehydrochlorination using a strong, sterically hindered base like potassium tert-butoxide (KOtBu) in tert-butanol[4].
Causality & Logic: KOtBu is chosen because its steric bulk favors E2 elimination of the
β
-proton over nucleophilic attack on the carbamate carbonyl. Lower temperatures (50 °C) are strictly preferred to maximize yield (up to 85–90%).
Drawbacks: If the temperature exceeds 80 °C, the tert-butoxide can attack the carbonyl, displacing the vinyloxy group to form tert-butyl (cyclohexylmethyl)carbamate. This side product has a boiling point and retention factor nearly identical to the target vinyl carbamate, making purification notoriously difficult[4].
Route 3: Thermal Dehydrochlorination (The 1-CECF Method)
This route employs 1-chloroethyl chloroformate (1-CECF). The resulting 1-chloroethyl carbamate intermediate undergoes spontaneous thermal dehydrochlorination when heated to 130–190 °C, evolving HCl gas[4].
Causality & Logic: The
α
-chloro group in 1-chloroethyl carbamates is highly labile, allowing for a concerted thermal elimination without the need for a base. While this avoids the inseparable tert-butyl byproducts of Route 2, the extreme temperatures required pose a severe risk of spontaneous thermal polymerization of the newly formed ethenyl (cyclohexylmethyl)carbamate[4]. The addition of radical inhibitors (e.g., phenothiazine) is mandatory[7].
Fig 1: Workflow comparison of the three primary synthesis routes for O-vinyl carbamates.
Quantitative Performance & Yield Analysis
The following table summarizes the operational metrics of each route based on established literature parameters for vinyl carbamate synthesis[4],[5].
Thermal polymerization of product / HCl gas evolution
Poor (requires strict inhibition)
Validated Experimental Protocols
Protocol A: Direct Vinyloxycarbonylation (Route 1)
This protocol is a self-validating system: the stoichiometric precipitation of the triethylamine hydrochloride salt acts as a visual indicator of reaction progress.
Preparation: Charge a flame-dried, argon-purged round-bottom flask with cyclohexylmethylamine (1.0 equiv), triethylamine (1.2 equiv), and anhydrous dichloromethane (DCM) (0.2 M concentration).
Temperature Control: Submerge the flask in an ice-water bath to strictly maintain 0 °C. Rationale: VOC-Cl is highly reactive; cooling prevents exothermic runaway and preserves the delicate vinyl group[5].
Acylation: Add vinyl chloroformate (1.05 equiv) dropwise via a syringe pump over 30 minutes. A dense white precipitate (Et₃N·HCl) will immediately begin to form.
Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.
Workup: Quench the reaction with cold distilled water. Separate the organic layer and wash sequentially with 1M HCl (to remove unreacted amine) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure ethenyl (cyclohexylmethyl)carbamate.
Carbamoylation: React cyclohexylmethylamine with 2-chloroethyl chloroformate (1.0 equiv) in DCM with Et₃N at 0 °C. Perform an aqueous workup to isolate the 2-chloroethyl (cyclohexylmethyl)carbamate intermediate[4],[6].
Solvent Exchange: Dissolve the purified intermediate in anhydrous tert-butanol (0.5 M).
Elimination: Add potassium tert-butoxide (KOtBu, 1.2 equiv) in a single portion.
Thermal Control (Critical): Heat the mixture strictly to 50 °C for 4 hours. Rationale: Yields are optimized at lower temperatures; exceeding 80 °C accelerates nucleophilic attack by the tert-butoxide, leading to the inseparable tert-butyl carbamate side product[4].
Purification: Neutralize with dilute acetic acid, extract with ethyl acetate, and purify via vacuum distillation.
Fig 2: Mechanistic divergence between base-promoted E2 elimination and thermal syn-elimination.
Conclusion & Scalability Recommendations
For laboratory-scale synthesis and high-purity pharmaceutical applications, Route 1 (Direct Acylation) is unequivocally the superior choice due to its mild conditions and >90% yield, despite the higher reagent cost[5]. If scaling up to multi-kilogram batches where VOC-Cl becomes cost-prohibitive, Route 2 is viable, provided strict temperature controls (≤ 50 °C) are enforced to suppress the formation of inseparable tert-butyl carbamate byproducts[4].
Ethenyl (cyclohexylmethyl)carbamate (CAS 57933-90-1), also known as vinyl cyclohexylmethylcarbamate, is a specialized synthetic reagent characterized by a carbamate linkage and a reactive ethenyl (vinyl) ester moiety[1]....
Author: BenchChem Technical Support Team. Date: April 2026
Ethenyl (cyclohexylmethyl)carbamate (CAS 57933-90-1), also known as vinyl cyclohexylmethylcarbamate, is a specialized synthetic reagent characterized by a carbamate linkage and a reactive ethenyl (vinyl) ester moiety[1]. Because vinyl carbamates are structurally related to known genotoxins and can metabolize into DNA-reactive epoxides[2], this compound demands rigorous safety and disposal protocols.
As a preferred partner in laboratory safety, we provide this comprehensive, step-by-step operational guide to ensure your laboratory handles and disposes of this compound with uncompromising scientific integrity and regulatory compliance.
Mechanistic Rationale: The Chemistry of Risk
To safely manage Ethenyl (cyclohexylmethyl)carbamate waste, personnel must understand the chemical causality behind its reactivity. Standard disposal methods are insufficient due to two primary structural vulnerabilities:
Acid/Base-Catalyzed Hydrolysis (Pressurization Risk): Carbamates are fundamentally incompatible with strong acids and bases[3]. Introducing this compound to an acidic waste stream catalyzes the cleavage of the carbamate linkage. This hydrolysis yields carbon dioxide (
CO2
) gas, cyclohexylmethylamine (a toxic irritant), and acetaldehyde (via the tautomerization of the leaving ethenol). If this reaction occurs in a sealed waste carboy, the rapid generation of
CO2
will cause catastrophic container over-pressurization and rupture.
Radical-Initiated Polymerization: The ethenyl (vinyl) group is highly susceptible to addition reactions and polymerization. Mixing this waste with strong oxidizers, peroxides, or hydroperoxides (such as aged tetrahydrofuran or diethyl ether) can trigger a runaway exothermic polymerization event[3].
Chemical & Disposal Parameters
The following table summarizes the critical data required for Environmental Health and Safety (EHS) profiling and waste manifesting[4]:
Parameter
Specification
Chemical Name
Ethenyl (cyclohexylmethyl)carbamate
CAS Number
57933-90-1
Molecular Formula
C10H17NO2
EPA Waste Classification
Characteristic Hazardous Toxic Waste (RCRA)
Primary Incompatibilities
Strong acids, strong bases, peroxides, active metals
Approved Disposal Method
High-temperature incineration via permitted TSDF
Operational Prerequisites & PPE
Before initiating any cleanup or disposal procedure, establish the following self-validating safety controls:
Engineering Controls: All handling, including waste transfer, must occur inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent inhalation of toxic aerosols.
Personal Protective Equipment (PPE): Wear a fully buttoned lab coat, chemical splash goggles, and double nitrile gloves. If handling large quantities, disposable Tyvek-type sleeves are mandatory to prevent dermal absorption[3].
Solid waste includes expired reagents, weighing paper, pipette tips, and contaminated gloves.
Primary Containment: Place all solid Ethenyl (cyclohexylmethyl)carbamate waste directly into a designated, chemically compatible High-Density Polyethylene (HDPE) container[4].
Vapor Sealing: For highly contaminated PPE or spill cleanup materials, seal the items in a vapor-tight plastic bag before placing them into the secondary solid waste bin[3].
Labeling: Affix a hazardous waste tag immediately. Label the container explicitly as "Hazardous Toxic Waste: Ethenyl (cyclohexylmethyl)carbamate." Do not use abbreviations or structural formulas.
Protocol B: Liquid Waste (Solvent Solutions)
Liquid waste includes reaction filtrates and solvent rinsates.
Strict Segregation (Critical Step): Verify the liquid waste carboy contains NO strong acids (e.g.,
HCl
,
H2SO4
), strong bases, or peroxide-forming solvents[3].
Transfer: Slowly pour the solvent mixture into a vented HDPE carboy. The vented cap acts as a fail-safe to prevent pressure buildup in the unlikely event of trace
CO2
generation.
Glassware Rinsate: Rinse contaminated glassware with a compatible, non-reactive solvent (e.g., acetone or ethanol) inside the fume hood. Collect the resulting rinsate in the same segregated liquid waste container[4].
Protocol C: Emergency Spill Cleanup
Dampening: If the solid compound is spilled, gently dampen it with water. This prevents the aerosolization of toxic, potentially carcinogenic dust[3].
Absorption: Use inert absorbent paper or spill pads to collect the dampened material. Do not use reactive chemical neutralizers.
Packaging: Seal the contaminated absorbent materials and your cleanup PPE in a vapor-tight plastic bag[3]. Transfer this bag to the solid hazardous waste container.
Decontamination: Wash the spill surface thoroughly with a mild soap and water solution to remove trace residues[3].
Waste Segregation & EHS Workflow
Once packaged, the waste is subject to EPA Resource Conservation and Recovery Act (RCRA) guidelines. It must be manifested by a licensed waste broker and ultimately destroyed via high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[5].
Workflow for the safe segregation and disposal of Ethenyl (cyclohexylmethyl)carbamate.
References
Montana Department of Environmental Quality. "EPA Hazardous Waste Codes." MT.gov.[Link]
Australian Industrial Chemicals Introduction Scheme (AICIS). "Carbamic acid, ethyl ester: Human health tier II assessment." Australian Government.[Link]
U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA.gov.[Link]
Personal protective equipment for handling Ethenyl (cyclohexylmethyl)carbamate
As a Senior Application Scientist, I approach the handling of specialty organic reagents not merely as a compliance exercise, but as a rigorous scientific discipline. Ethenyl (cyclohexylmethyl)carbamate (CAS: 57933-90-1)...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the handling of specialty organic reagents not merely as a compliance exercise, but as a rigorous scientific discipline. Ethenyl (cyclohexylmethyl)carbamate (CAS: 57933-90-1) —often referred to as vinyl cyclohexylmethylcarbamate—is a bifunctional molecule containing both a reactive vinyl ester and a carbamate linkage[1].
While it is a highly valuable reagent for synthesizing complex polymers and pharmaceutical intermediates, its structural motifs present distinct toxicological and reactive hazards. This guide is engineered to provide drug development professionals and researchers with a self-validating, mechanistic approach to Personal Protective Equipment (PPE) and operational safety.
Mechanistic Hazard Profiling: The "Why" Behind the Protection
To design an effective PPE strategy, we must first understand the molecular behavior of the compound upon biological exposure. We do not wear protective gear simply because a Safety Data Sheet dictates it; we wear it to interrupt specific pharmacokinetic and chemical pathways.
The Vinyl Moiety (Mutagenic Potential): Vinyl carbamates are highly lipophilic. Upon dermal or inhalation absorption, the vinyl group is susceptible to oxidation by hepatic Cytochrome P450 (CYP450) enzymes. This metabolic activation converts the vinyl group into a vinyl carbamate epoxide—a potent, highly reactive electrophile capable of covalently binding to DNA, leading to A-to-T transversion mutations and potential carcinogenicity[2].
The Carbamate Linkage (Neurotoxicity): Carbamate esters act as reversible inhibitors of acetylcholinesterase (AChE)[3]. While the bulky cyclohexylmethyl group sterically hinders rapid AChE binding compared to highly toxic N-methyl carbamates, systemic absorption can still trigger cholinergic toxicity (e.g., miosis, respiratory depression, tremors).
Chemical Reactivity: Carbamates are incompatible with strong acids, bases, and particularly strong reducing agents (such as hydrides), which can rapidly cleave the molecule and release highly flammable hydrogen gas[4].
Fig 1: Metabolic activation and toxicological pathways of vinyl carbamate esters.
Quantitative PPE Matrix
Because the cyclohexyl group enhances the molecule's lipophilicity, it can easily partition into and permeate standard laboratory gloves, bypassing the stratum corneum to enter systemic circulation. Therefore, standard latex is strictly prohibited.
Protection Category
Recommended Specification
Mechanistic Justification
Dermal (Hands)
Outer: Butyl rubber (>0.3mm)Inner: Polyethylene or Nitrile
Butyl rubber provides superior resistance to lipophilic carbamate esters, preventing permeation. Double-gloving ensures structural integrity if the outer layer is snagged[5].
Ocular
ANSI Z87.1 / EN 166 tight-fitting splash goggles
Protects ocular mucosa from aerosolized particulates and prevents rapid absorption through the highly vascularized conjunctiva[6].
Respiratory
NIOSH-approved Full-Face Respirator with OV/P100 cartridges
Prevents inhalation of dust/vapors. The P100 filter traps particulates, while the Organic Vapor (OV) cartridge adsorbs volatilized ester[7].
Body
Tyvek® disposable suit or flame-resistant (FR) lab coat
Prevents the accumulation of static-charged particulates on standard woven cotton clothing, minimizing secondary exposure[4].
Operational Plan: Step-by-Step Handling Protocol
This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.
Phase 1: Pre-Operational Setup & Validation
Isolate the Environment: Conduct all handling inside a Class II Type B2 Biological Safety Cabinet (BSC) or a hard-ducted chemical fume hood.
Validation: Verify the inward face velocity is between 0.4 and 0.6 m/s using an anemometer before opening the container.
Eliminate Incompatibilities: Purge the workspace of strong oxidizing agents, concentrated acids/bases, and metal hydrides (e.g., LiAlH4, NaH).
Causality: Hydrides react with carbamates to produce flammable hydrogen gas, creating an immediate explosion hazard[4].
Static Mitigation: Ensure all spatulas and weighing boats are anti-static or grounded. Vinyl carbamate powders can accumulate static charge, leading to aerosolization upon opening.
Phase 2: Material Transfer and Solubilization
Don PPE: Apply inner nitrile gloves, FR lab coat, outer butyl rubber gloves, and splash goggles.
Container Breach: Open the reagent vessel slowly within the deepest safe working zone of the fume hood (at least 6 inches behind the sash).
Transfer: Use a grounded, non-sparking spatula to transfer the required mass.
Causality: Minimizing mechanical agitation prevents the generation of fine, inhalable particulates.
Solubilization: Dissolve the reagent in an anhydrous, compatible organic solvent (e.g., DCM, THF) before removing it from the hood. Once in solution, the risk of inhalation drops significantly, though dermal hazards remain.
Phase 3: Post-Operation Decontamination
Surface Hydrolysis: Wipe down the balance and fume hood surfaces with a mild alkaline detergent solution (e.g., 5% sodium carbonate).
Causality: Mild base catalyzes the hydrolysis of residual carbamate esters into less toxic alcohols and amines, chemically neutralizing the hazard rather than just moving it.
Doffing: Remove outer gloves inside the fume hood and dispose of them in a designated hazardous waste bin to prevent contaminating the broader lab environment.
Spill Response and Disposal Plan
In the event of a breach, immediate chemical containment is prioritized over physical cleanup to prevent the release of toxic decomposition fumes (NOx, CO)[4].
Small Spills (Solid): Do not sweep. Sweeping aerosolizes the compound. Gently cover the spill with damp absorbent pads (water reduces dust, and the compound is only moderately water-soluble). Transfer the pads to a sealed, compatible chemical waste container using non-sparking tools[6].
Large Spills (Solution): Dike the area with an inert absorbent (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust.
Disposal: Ethenyl (cyclohexylmethyl)carbamate must be disposed of as hazardous organic chemical waste. It must be incinerated in a facility equipped with an afterburner and scrubber to safely neutralize the nitrogen oxides generated during combustion. Never flush down the sink, as it poses long-term toxicity risks to aquatic life[3].
References
Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Vinyl Chloride (Metabolic pathways of vinyl carbamate epoxides)." Centers for Disease Control and Prevention (CDC). Available at: [Link]
Australian Pesticides and Veterinary Medicines Authority (APVMA). "Review of Carbaryl - Final Review Report (Mechanisms of Carbamate Toxicity and AChE Inhibition)." APVMA. Available at:[Link]